Cas no 13992-53-5 (2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-5-nitro-)
13992-53-5 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-5-nitro-
Numero CAS:13992-53-5
MF:C7H10N4O4
MW:214.17870092392
CID:190416
PubChem ID:96841
Update Time:2025-04-19
2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-5-nitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-5-nitro-
- 1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione
- 1,3-Dimethyl-6-(methylamino)-5-nitrouracil
- 1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione
- 1,3-dimethyl-6-methylamino-5-nitro-1H-pyrimidine-2,4-dione
- 1,3-Dimethyl-6-methylamino-5-nitrouracil
- 5-Nitro-4-methylamino-1,3-dimethyl-uracil
- AC1L3XC3
- AG-D-80313
- BRN 0657105
- NCIOpen2_005469
- NSC90341
- Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-
- 1,3-Dimethyl-6-(methylamino)-5-nitro-2,4(1H,3H)-pyrimidinedione
- 13992-53-5
- 2,3H)-Pyrimidinedione, 1,3-dimethyl-6-(methylamino)-5-nitro-
- NSC-90341
- UNII-N6GHV54DNU
- NSC 90341
- DTXSID90161199
- N6GHV54DNU
- 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-(methylamino)-5-nitro-
- SCHEMBL2445185
- Uracil,3-dimethyl-6-(methylamino)-5-nitro-
- 5-25-15-00421 (Beilstein Handbook Reference)
-
- Inchi: 1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3
- Chiave InChI: YPENWWBLQQJRDL-UHFFFAOYSA-N
- Sorrisi: O=C1N(C)C(C(=C(NC)N1C)[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 214.0703
- Massa monoisotopica: 214.070205
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.5
- XLogP3: 0.2
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: 272.8°C at 760 mmHg
- Punto di infiammabilità: 118.8°C
- Indice di rifrazione: 1.591
- PSA: 95.79
- LogP: -0.36990
2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-5-nitro- Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
13992-53-5 (2,4(1H,3H)-Pyrimidinedione,1,3-dimethyl-6-(methylamino)-5-nitro-) Prodotti correlati
- 28495-88-7(1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso